Problem: Standard mineral acids cannot impart integral color to anodized aluminum, requiring secondary dyeing. 4-Sulfophthalic acid (50% aq.) solves this by combining strong Brønsted acidity with an organic backbone. • Single-step integral bronze/black hardcoat anodizing for Al alloys. • Direct precursor to sulfonated cobalt phthalocyanine catalysts (avoids oleum sulfonation). • Water-soluble acid catalyst for solvent-free synthesis (e.g., bis(indolyl)methanes) with less charring. • Ortho-chelating sulfonate group enables unique MOF topologies impossible with meta-isomers. Supply chain: Bulk 50% solution in stock; ambient shipping.
4-Sulfophthalic acid (CAS 89-08-7) is a highly water-soluble, trifunctional aromatic compound characterized by an ortho-dicarboxylic acid motif and a strongly acidic para-sulfonate group. Commercially supplied primarily as a 50 wt% aqueous solution, it functions simultaneously as a powerful Brønsted acid and a versatile chelating agent. In industrial procurement, it is highly valued as a premium electrolyte additive for hardcoat aluminum anodizing, a direct precursor for specialty sulfonated phthalocyanine catalysts, and an eco-friendly homogeneous acid catalyst. Its unique combination of strong acidity, aqueous solubility, and ortho-chelating geometry distinguishes it from simpler mineral acids or non-sulfonated aromatic precursors. [1]
Substituting 4-sulfophthalic acid with generic alternatives compromises both process efficiency and material performance. Standard mineral acids like sulfuric acid provide strong acidity but lack the organic backbone required to generate integral color in aluminum anodizing or to act as a phase-compatibilizing catalyst in organic synthesis. Utilizing generic phthalic acid as a precursor for sulfonated catalysts fails because it lacks the pre-installed sulfonate group, necessitating hazardous, post-synthetic oleum treatments that yield unpredictable isomer mixtures. Furthermore, substituting with structural isomers like 5-sulfoisophthalic acid alters the fundamental coordination geometry; the meta-dicarboxylate arrangement of the isomer prevents the stable ortho-chelation required for specific metal-organic framework (MOF) topologies. [1]
In the production of architectural aluminum coatings, 4-sulfophthalic acid is utilized as the primary electrolyte in integral color (e.g., Duranodic) processes. Compared to standard 10-20% sulfuric acid anodizing, which produces clear, porous layers requiring secondary organic dyes, 4-sulfophthalic acid (formulated at ~65-70 g/L) directly generates highly abrasion-resistant, integral color anodic layers (bronze, black, gray). The color is intrinsically formed from the alloying elements during electrochemical growth, eliminating dye fading and significantly improving UV stability. [1]
| Evidence Dimension | Anodic coating color integration and durability |
| Target Compound Data | 65-70 g/L 4-sulfophthalic acid yields integral metallic/black colors with high abrasion resistance directly during oxidation. |
| Comparator Or Baseline | Standard 10-20% sulfuric acid yields clear, porous coatings requiring secondary dyeing. |
| Quantified Difference | Eliminates the secondary dyeing step and drastically improves UV stability and hardcoat abrasion resistance. |
| Conditions | Electrolytic anodizing bath at 70 °F (21 °C) for architectural aluminum alloys. |
Essential for architectural and aerospace procurement where UV-stable, highly durable, dye-free colored aluminum finishes are mandated.
Sulfonated cobalt phthalocyanines are critical catalysts for mercaptan oxidation in petroleum refining. Procuring 4-sulfophthalic acid allows for the direct, one-pot synthesis of these catalysts by reacting the acid with a metal salt and urea at 250–325 °C. In contrast, utilizing generic phthalic anhydride requires a two-step process involving aggressive post-sulfonation with highly hazardous oleum (fuming sulfuric acid), which often results in mixed sulfonation degrees and poor positional control. [1]
| Evidence Dimension | Synthesis route safety and structural control |
| Target Compound Data | Direct one-pot condensation to metal phthalocyanine sulfonate without fuming sulfuric acid. |
| Comparator Or Baseline | Phthalic anhydride baseline requires aggressive post-synthesis sulfonation using oleum at elevated temperatures. |
| Quantified Difference | Eliminates one highly hazardous processing step (oleum handling) and ensures precise sulfonate positioning on the macrocycle. |
| Conditions | Aqueous reaction with CoSO4 and urea heated to 250–325 °C for 1 to 10 hours. |
Allows chemical manufacturers to bypass hazardous oleum handling while achieving precise structural control over commercial oxidation catalysts.
As a strong, water-soluble organic acid, 50 wt% aqueous 4-sulfophthalic acid serves as a highly efficient homogeneous catalyst for the synthesis of complex molecules like bis(indolyl)methanes. Compared to conventional strong mineral acids (e.g., concentrated sulfuric acid), which often cause substrate degradation, charring, or require toxic organic solvents, 4-sulfophthalic acid achieves near-quantitative yields in purely aqueous media at mild temperatures (room temperature to 80 °C), acting as both a proton donor and an organic phase compatibilizer. [1]
| Evidence Dimension | Catalytic yield and solvent compatibility |
| Target Compound Data | High yield (>90%) achieved in purely aqueous, mild conditions (room temp to 80 °C). |
| Comparator Or Baseline | Concentrated mineral acids (e.g., H2SO4) often require organic solvents and cause side reactions or substrate charring. |
| Quantified Difference | Enables solvent-free or aqueous processing with near-quantitative yields and simplified workup. |
| Conditions | Electrophilic substitution of indoles with aldehydes in water. |
Procuring this acid allows pharmaceutical and fine chemical manufacturers to transition to greener, aqueous-based synthetic routes without sacrificing yield.
In the design of coordination polymers and MOFs, the geometric arrangement of the carboxylate groups dictates the framework structure. 4-Sulfophthalic acid possesses an ortho-dicarboxylate motif, enabling it to form stable 5-membered chelate rings with transition metals. In contrast, its isomer 5-sulfoisophthalic acid features a meta-dicarboxylate arrangement, which cannot chelate a single metal center in the same way and instead acts strictly as a bridging ligand. This geometric difference fundamentally alters the pore size, dimensionality, and magnetic coupling of the resulting materials.[1]
| Evidence Dimension | Coordination geometry and framework topology |
| Target Compound Data | Ortho-dicarboxylate enables direct bidentate chelation (5-membered rings) to a single metal node. |
| Comparator Or Baseline | 5-Sulfoisophthalic acid (meta-dicarboxylate) forces bridging between two different metal nodes. |
| Quantified Difference | Shifts the fundamental building unit from a bridged network to a chelated node, altering 3D framework topology. |
| Conditions | Hydrothermal synthesis of transition metal or lanthanide coordination polymers. |
Provides materials scientists with a specific geometric tool to engineer pore structures and metal-metal distances that are impossible to achieve with meta- or para-isomers.
Ideal for producing hard, abrasion-resistant, integral-colored (bronze/black) anodic coatings on aluminum alloys without the need for secondary dyes, leveraging its unique electrochemical behavior compared to standard sulfuric acid.[1]
The preferred precursor for synthesizing sulfonated cobalt phthalocyanine catalysts used in the petroleum industry for mercaptan sweetening, avoiding the hazardous oleum-based post-sulfonation required when starting from generic phthalic anhydride. [2]
Highly effective as a water-soluble Brønsted acid catalyst for multicomponent reactions (e.g., bis(indolyl)methanes), enabling eco-friendly, solvent-free or aqueous manufacturing with higher yields and less charring than concentrated mineral acids.[3]
Selected by materials scientists when ortho-chelating geometry combined with a strongly coordinating or templating sulfonate group is required to engineer specific framework topologies that cannot be achieved with meta-isomers like 5-sulfoisophthalic acid. [4]
Irritant